

theoretical studies of 2-sulfanylpuridine-3-carboxylic acids

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Compound of Interest

Compound Name: 2-(Phenylthio)nicotinic acid

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An In-depth Technical Guide to the Theoretical Study of 2-Sulfanylpuridine-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Sulfanylpuridine-3-carboxylic acid, also known as 2-mercaptopyridine-3-carboxylic acid, is a derivative of nicotinic acid (Vitamin B3).[1][2] Its structure, featuring both a carboxylic acid group and a sulfanyl (thiol) group on a pyridine ring, makes it an interesting candidate for various applications, including medicinal chemistry and materials science.[3][4] Organosulfur compounds derived from mercaptopyridine are recognized for their roles in pharmacology and biology, often acting as effective ligands for transition metal complexes and possessing antimicrobial and antifungal properties.[4]

A key structural feature of this molecule is the potential for tautomerism between the thiol form (possessing an S-H bond) and the thione form (a pyridone analogue with a C=S bond and an N-H bond).[4] Theoretical and computational studies are indispensable for understanding the fundamental properties of such molecules, including their structural stability, electronic characteristics, and reactivity. These studies provide insights that are crucial for rational drug design and the development of novel materials.

This guide outlines the standard theoretical methodologies applied to study 2-sulfanylpuridine-3-carboxylic acid, using data and protocols from computational analyses of analogous compounds to illustrate the core concepts and expected outcomes.

Theoretical Methodologies and Protocols

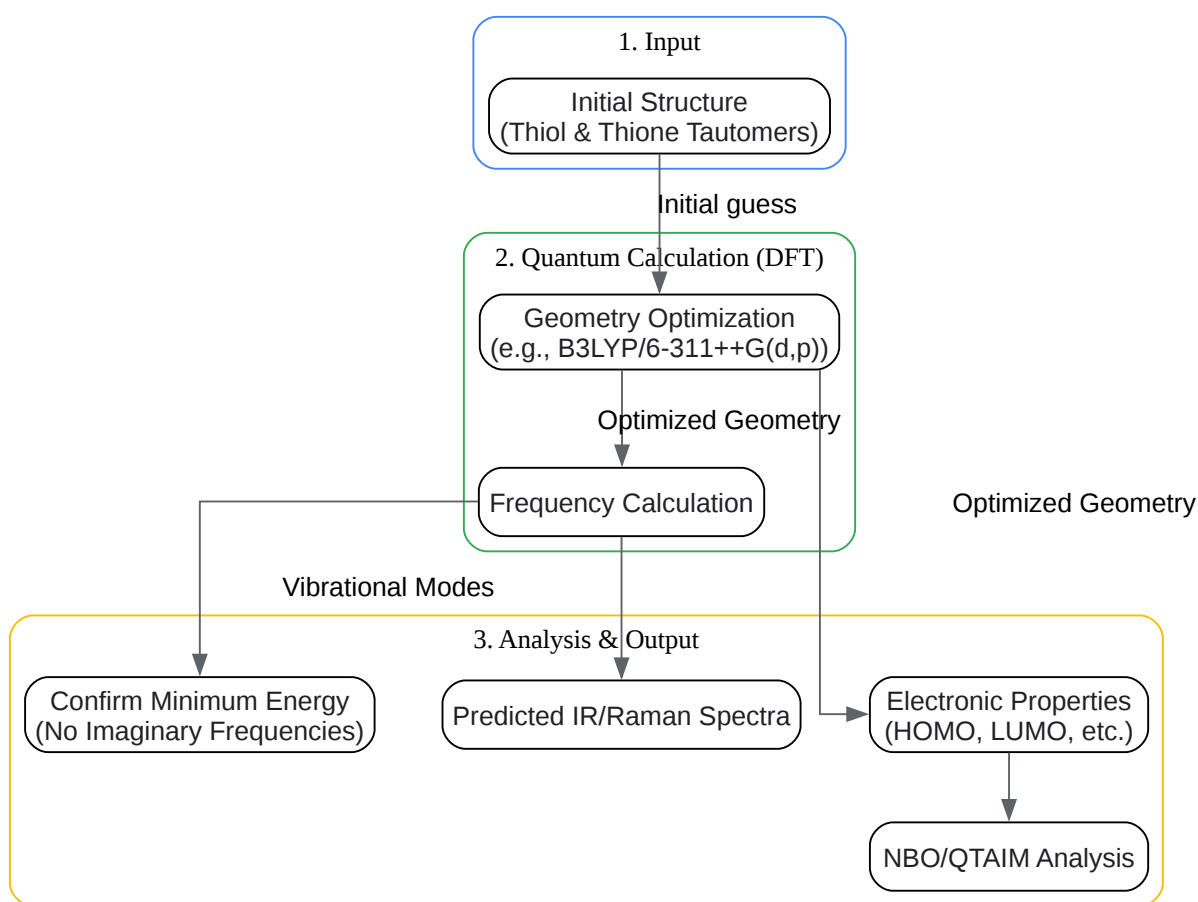
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are the primary tools for the theoretical investigation of molecular systems like 2-sulfanylpuridine-3-carboxylic acid.^[5] These methods offer a balance between computational cost and accuracy.

Experimental Protocol: DFT-Based Molecular Analysis

A typical computational protocol for analyzing 2-sulfanylpuridine-3-carboxylic acid involves the following steps:

- **Structure Optimization:** The initial molecular geometry of both the thiol and thione tautomers is optimized. This is a crucial step to find the lowest energy (most stable) conformation of the molecule. A commonly used method is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p), which includes diffuse functions and polarization functions to accurately describe electron distribution and hydrogen bonding.^{[5][6]}
- **Frequency Calculations:** Following optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data for structural validation.^{[7][8]}
- **Electronic Property Calculation:** Single-point energy calculations on the optimized geometry are used to determine various electronic properties. This includes the analysis of frontier molecular orbitals (HOMO and LUMO), which are key to understanding chemical reactivity.^[6]
- **Advanced Analysis (Optional):**
 - **Natural Bond Orbital (NBO) Analysis:** This method is used to study charge transfer interactions, intramolecular hydrogen bonding, and the nature of chemical bonds.^{[6][8]}
 - **Quantum Theory of Atoms in Molecules (QTAIM):** QTAIM analysis characterizes the topology of the electron density to precisely define atomic interactions, including hydrogen bonds and other non-covalent interactions.^{[6][8]}

- Solvation Modeling: To simulate a more realistic biological environment, calculations can be performed using a continuum solvation model, such as the Polarizable Continuum Model (PCM).



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A typical workflow for DFT-based molecular analysis.

Structural and Electronic Properties

The theoretical analysis of 2-sulfanylpuridine-3-carboxylic acid would primarily focus on establishing its most stable tautomeric form and quantifying its chemical reactivity.

Tautomeric Stability

For mercaptopuridine derivatives, the N-protonated thione tautomer is often found to be more stable in the crystalline state, largely due to its ability to form strong N-H...A type hydrogen bonds.[4] DFT calculations can precisely quantify the energy difference between the thiol and thione forms, predicting their relative populations in the gas phase or in solution.

Tautomeric equilibrium of the title compound.

Global Reactivity Descriptors

From the energies of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO), several key descriptors of chemical reactivity can be calculated. These parameters are crucial for predicting how the molecule will interact with biological targets.

Parameter	Formula	Interpretation
Energy Gap (ΔE)	$ELUMO - EHOMO$	Indicates chemical stability; a larger gap implies lower reactivity.
Chemical Potential (μ)	$(EHOMO + ELUMO) / 2$	Measures the tendency of electrons to escape; related to electronegativity.
Global Hardness (η)	$(ELUMO - EHOMO) / 2$	Measures resistance to change in electron distribution. Hard molecules have a large energy gap.
Global Softness (S)	$1 / (2\eta)$	The reciprocal of hardness; indicates a higher propensity for chemical reactions.
Electrophilicity Index (ω)	$\mu^2 / (2\eta)$	Measures the propensity of a species to accept electrons.

This table summarizes key reactivity descriptors derived from HOMO and LUMO energies, as demonstrated in theoretical studies of related heterocyclic compounds.[\[6\]](#)

Spectroscopic Analysis

DFT calculations provide a powerful means to predict and interpret vibrational spectra (IR and Raman). By calculating the vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. This allows for the assignment of specific spectral bands to the vibrations of particular functional groups (e.g., C=O stretch of the carboxylic acid, C=S stretch of the thione, or N-H/S-H vibrations).[\[7\]](#)[\[8\]](#)

Functional Group	Tautomer	Expected Vibrational Mode	Typical Calculated Wavenumber (cm ⁻¹)
Carboxylic Acid	Both	C=O stretch	1680 - 1780
Carboxylic Acid	Both	O-H stretch	2500 - 3300 (broad)
Thiol Group	Thiol	S-H stretch	2550 - 2600
Thione Group	Thione	C=S stretch	1050 - 1250
Pyridine Ring	Thione	N-H stretch	3300 - 3500

This table presents hypothetical calculated vibrational frequencies for key functional groups of 2-sulfanylpuridine-3-carboxylic acid based on typical ranges observed in related molecules.[\[6\]](#)
[\[8\]](#)

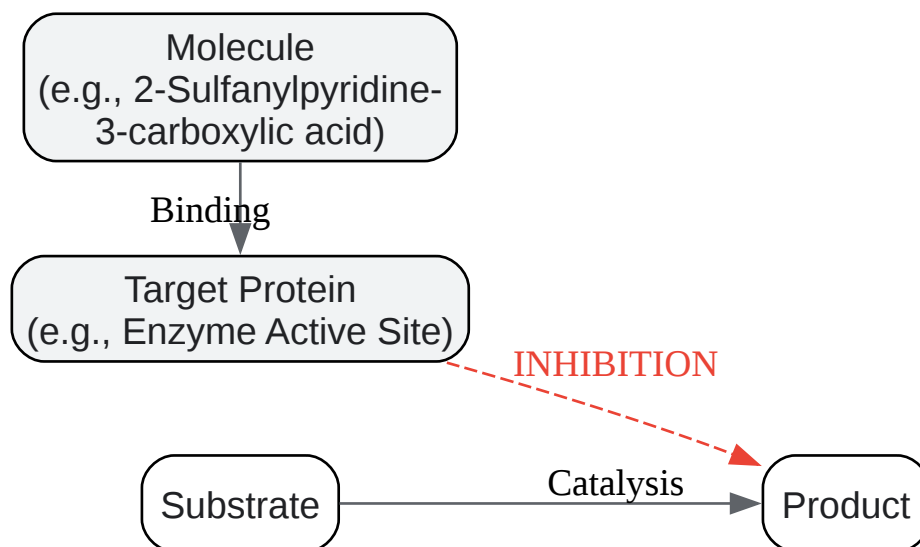
Potential Applications in Drug Development

Theoretical studies are integral to modern drug discovery. For a molecule like 2-sulfanylpuridine-3-carboxylic acid, computational methods can help predict its potential as a therapeutic agent.

- **Molecular Docking:** This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. For instance, nicotinic acid derivatives have been studied as potential inhibitors of enzymes like VEGFR-2, which is implicated in cancer.[\[9\]](#) A docking study would place the 2-sulfanylpuridine-3-carboxylic acid

molecule into the active site of a target protein to estimate its binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

- ADME Profiling: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.[9] This helps in assessing its drug-likeness and identifying potential liabilities early in the development process.



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